2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Overview
Description
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a useful research compound. Its molecular formula is C16H15F2N5O2 and its molecular weight is 347.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemistry of Pyrazolines
The chemical compound is related to the synthesis and chemistry of pyrazolines, a significant area of research in organic chemistry. Baumstark et al. (2013) reviewed contributions to the synthesis and chemistry of hexasubstituted pyrazolines, emphasizing the development of synthetic routes to pentasubstituted 2H-pyrazoles, which are key starting materials for synthesizing a series of highly substituted pyrazolines. These compounds are utilized in the facile synthesis of hexasubstituted cyclopropanes and as effective oxygen-atom transfer reagents. This research showcases the versatility of pyrazoline derivatives in organic synthesis, including their role in synthesizing cyclopropane derivatives and their applications as oxygen-atom transfer reagents (Baumstark, Vásquez, & Mctush-Camp, 2013).
Chemical Inhibitors of Cytochrome P450 Isoforms
Another relevant research area is the study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. The CYP enzymes metabolize a structurally diverse number of drugs, making the study of these inhibitors crucial for predicting metabolism-based drug–drug interactions (DDIs). This research highlights the importance of understanding the selectivity of chemical inhibitors towards various CYP isoforms, a fundamental aspect of pharmacokinetics and drug development (Khojasteh et al., 2011).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Furthermore, the pyrazolo[3,4-b]pyridine scaffold, to which the chemical compound is related, has been extensively studied for its versatility in interacting with kinases via multiple binding modes. This scaffold has been claimed for kinase inhibition in many patents, covering a broad range of kinase targets. The ability of pyrazolo[3,4-b]pyridine derivatives to form multiple kinase binding modes makes them key scaffolds in kinase inhibitor design, highlighting their significance in medicinal chemistry and drug development (Wenglowsky, 2013).
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2/c1-22-5-4-10(20-22)11-6-9(15(17)18)13-14(8-2-3-8)21-23(7-12(24)25)16(13)19-11/h4-6,8,15H,2-3,7H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEZBPMSJKMFEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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